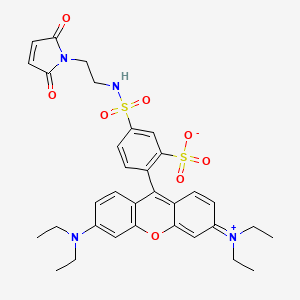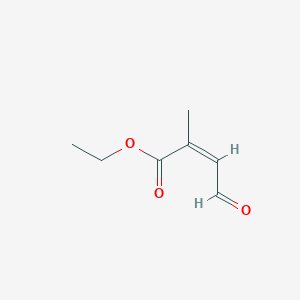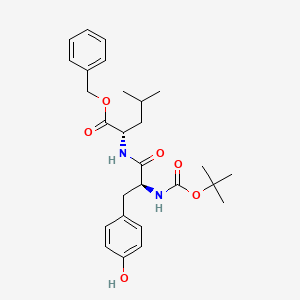
2-Cyano-3-(4-hydroxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(4-hydroxyphenyl)propanamide is an organic compound with the molecular formula C10H10N2O2. This compound is characterized by the presence of a cyano group (-CN), a hydroxyphenyl group (-C6H4OH), and a propanamide group (-CH2CH2CONH2). It is a versatile compound with significant applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-hydroxyphenyl)propanamide typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide group. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-Cyano-3-(4-oxophenyl)propanamide
Reduction: 2-Amino-3-(4-hydroxyphenyl)propanamide
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Cyano-3-(4-hydroxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological processes, including enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
- N-Butyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
- 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-propenamide
Uniqueness
2-Cyano-3-(4-hydroxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
2-cyano-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C10H10N2O2/c11-6-8(10(12)14)5-7-1-3-9(13)4-2-7/h1-4,8,13H,5H2,(H2,12,14) |
Clé InChI |
ZIBXKYPRMKZSGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C#N)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


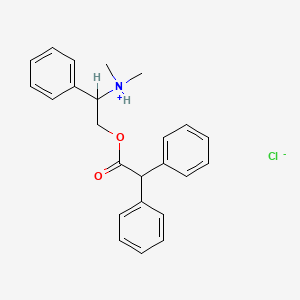
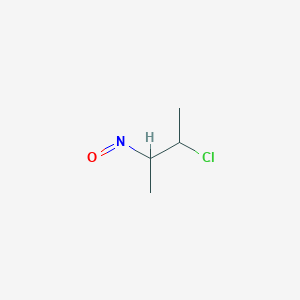
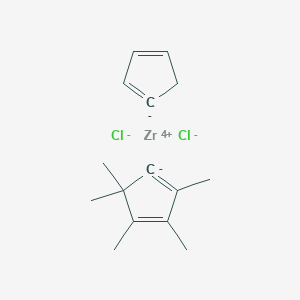
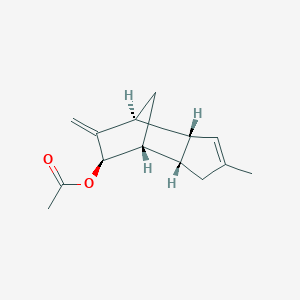

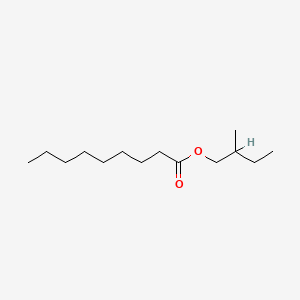


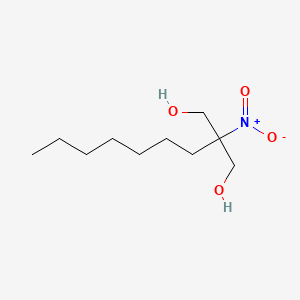
![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
